

An In-depth Technical Guide to 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Cat. No.: B1349342

[Get Quote](#)

This guide provides a comprehensive technical overview of **4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde**, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, established synthetic routes, and key applications, offering insights grounded in established scientific principles.

Core Molecular Identity and Physicochemical Properties

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is a substituted aromatic aldehyde with a complex molecular architecture. Its structure incorporates a 4-chlorophenyl ring linked by a sulfanyl (thioether) bridge to a 3-nitrobenzaldehyde moiety.^[1] This unique combination of functional groups dictates its chemical behavior and potential utility.

Molecular Formula, Weight, and Identification

The definitive identification of this compound is established through its molecular formula and associated identifiers.

Identifier	Value	Source
Molecular Formula	C ₁₃ H ₈ ClNO ₃ S	[1] [2]
Molecular Weight	293.73 g/mol	[1] [2]
CAS Number	270262-96-9	[1] [2]
IUPAC Name	4-(4-chlorophenyl)sulfanyl-3-nitrobenzaldehyde	[1]

The molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and analytical measurements. It is calculated by summing the atomic weights of all constituent atoms in the empirical formula:

- Carbon (C): 13 atoms \times 12.011 g/mol = 156.143 g/mol
- Hydrogen (H): 8 atoms \times 1.008 g/mol = 8.064 g/mol
- Chlorine (Cl): 1 atom \times 35.453 g/mol = 35.453 g/mol
- Nitrogen (N): 1 atom \times 14.007 g/mol = 14.007 g/mol
- Oxygen (O): 3 atoms \times 15.999 g/mol = 47.997 g/mol
- Sulfur (S): 1 atom \times 32.06 g/mol = 32.06 g/mol
- Total Molecular Weight: 293.724 g/mol (value rounds to 293.73 g/mol)

Structural and Physical Properties

The compound exists as a solid at room temperature, with its crystalline structure influenced by intermolecular forces.[\[1\]](#) Computational models suggest a non-planar conformation due to steric hindrance between the aromatic rings.[\[1\]](#)

Synthesis and Reaction Mechanisms

The synthesis of **4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde** is most effectively achieved through nucleophilic aromatic substitution (SNAr). This well-established reaction class

is fundamental to the formation of aryl-sulfur bonds.

Recommended Synthetic Protocol

The primary synthetic route involves the reaction of 4-chlorobenzenethiol with a suitable 3-nitrobenzaldehyde derivative, typically 4-chloro-3-nitrobenzaldehyde, in the presence of a base.^[1] The base is crucial for deprotonating the thiol, generating the highly nucleophilic thiolate anion required for the substitution reaction.

Step-by-Step Protocol:

- **Reactant Preparation:** In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzaldehyde in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Base Addition:** Add a slight molar excess of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to the solution. Stir the mixture to ensure homogeneity.
- **Nucleophile Addition:** Slowly add an equimolar amount of 4-chlorobenzenethiol to the reaction mixture. The thiolate will be generated in situ.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
- **Work-up and Purification:** Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final compound.

Mechanistic Rationale

The choice of a polar aprotic solvent is critical as it solvates the cation of the base, leaving the anion more reactive. The electron-withdrawing nitro group on the benzaldehyde ring activates the aromatic system towards nucleophilic attack, facilitating the displacement of the chlorine atom by the 4-chlorophenyl thiolate.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde**.

Applications in Research and Development

The unique structural features of **4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde** make it a valuable compound in several areas of chemical and biological research.

Medicinal Chemistry

This molecule has been investigated for its potential biological activities, including anti-cancer and antimicrobial properties.^[1] The presence of the electrophilic nitrobenzaldehyde moiety allows for potential interactions with biological macromolecules, which is a common mechanism of action for certain cytotoxic agents.^[1] Its lipophilic character, enhanced by the chlorophenyl group, can also facilitate its transport across cell membranes.

Organic Synthesis

As a functionalized aldehyde, it serves as a versatile intermediate for the synthesis of more complex organic molecules.^[1] The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and various condensation reactions, providing access to a diverse array of chemical structures.

Analytical Characterization

The identity and purity of **4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde** are confirmed using standard analytical techniques.

Analytical Technique	Expected Observations
Infrared (IR) Spectroscopy	A strong absorption band in the range of 1700-1710 cm^{-1} , characteristic of the aromatic aldehyde carbonyl group. [1]
Mass Spectrometry (MS)	A molecular ion peak at an m/z ratio of approximately 293.73, corresponding to the molecular weight. The isotopic pattern will show the characteristic 3:1 ratio for the ^{35}Cl and ^{37}Cl isotopes. [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy	The ^1H NMR spectrum will show distinct signals for the aromatic protons and the aldehyde proton, with chemical shifts and coupling patterns consistent with the substituted aromatic rings.

Conclusion

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is a compound with significant potential, underpinned by its distinct chemical structure and reactivity. A thorough understanding of its synthesis and physicochemical properties is essential for its effective application in both synthetic chemistry and drug discovery endeavors. The protocols and data presented in this guide offer a solid foundation for researchers working with this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde | 270262-96-9 [smolecule.com]
- 2. keyorganics.net [keyorganics.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349342#molecular-weight-of-4-4-chlorophenyl-sulfanyl-3-nitrobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com